

Application Notes and Protocols for the NMR Spectroscopic Characterization of Guanidine Derivatives

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Compound of Interest

Compound Name: *Methyl aminomethanimidothioate hydroiodide*

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Introduction

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is found in a variety of biologically important molecules, including the amino acid arginine, and is a key structural motif in numerous pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds, providing detailed information about their chemical environment, connectivity, and spatial arrangement. These application notes provide an overview and detailed protocols for the use of NMR spectroscopy in the characterization of guanidine derivatives.

Key Applications of NMR in the Study of Guanidine Derivatives

- **Structural Elucidation:** Confirmation of the carbon-nitrogen framework and determination of substituent positions.
- **Tautomerism and Isomerism Studies:** Investigation of the predominant tautomeric and isomeric forms in solution.[\[1\]](#)[\[2\]](#)

- Protonation State Analysis: Determination of the pKa values and characterization of the protonated state of the guanidinium group.[\[3\]](#)[\[4\]](#)
- Interaction Studies: Probing the non-covalent interactions of guanidine derivatives with biological macromolecules such as proteins and RNA.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Conformational Analysis: Elucidation of the three-dimensional structure and conformational preferences using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Data Presentation: Characteristic NMR Chemical Shifts

The chemical shifts of the guanidine group's nuclei are highly sensitive to their chemical environment, including substitution, solvent, and protonation state. The following tables summarize typical chemical shift ranges for ^1H , ^{13}C , and ^{15}N nuclei in guanidine derivatives.

Table 1: Typical ^1H NMR Chemical Shifts for Guanidine Derivatives

Proton Type	Chemical Shift (δ) ppm	Notes
Guanidinium N-H	6.5 - 9.5	Broad signals, position and intensity are dependent on solvent, temperature, and pH. Protons can undergo rapid exchange. [8]
Arginine side chain N ϵ -H	~7.2	In DMSO, involved in hydrogen bonding.
Arginine side chain N η -H ₂	~7.7	In DMSO, involved in hydrogen bonding. [9]
Protons on adjacent carbons (α -CH, α -CH ₂)	3.0 - 4.5	Deshielded due to the proximity of the electron-withdrawing guanidinium group.

Table 2: Typical ^{13}C NMR Chemical Shifts for Guanidine Derivatives

Carbon Type	Chemical Shift (δ) ppm	Notes
Guanidinium Carbon (C=N)	150 - 165	The chemical shift is sensitive to the protonation state and substitution pattern.
Guanidine Carbonate	~161	Example of a simple guanidinium salt. [10]
Guanidine Hydrochloride	~158	Example of a simple guanidinium salt. [11]
Arginine C ζ	~157	In the guanidinium group of arginine.
Glycocyamidine (neutral)	> 190 (C=O), ~160 (N-C=N)	Upon protonation, these shifts move upfield significantly. [4]
Glycocyamidine (protonated)	~170-175 (C=O), ~148 (N-C=N)	The upfield shift upon protonation is a key indicator. [4]

Table 3: Typical ^{15}N NMR Chemical Shifts for Guanidine Derivatives

Nitrogen Type	Chemical Shift (δ) ppm (rel. to NH_3)	Notes
Protonated Guanidinium Nitrogens	-280 to -300	The nitrogens are typically equivalent on the NMR timescale. [3]
Deprotonated Guanidine Nitrogens	-240 to -260	Deshielded compared to the protonated form.
Dodecylguanidinium (protonated in DMSO)	~55	Chemical shifts are highly solvent-dependent. [12]
Dodecylguanidinium (deprotonated in DMSO)	~59	[12]
Dodecylguanidinium (deprotonated in C_2HCl_3)	~54	Demonstrates the significant effect of a non-polar solvent. [12]

Note: ^{15}N chemical shifts can be referenced to different standards. The values presented here are relative to liquid ammonia. Conversion to other standards, such as nitromethane, is possible.[\[13\]](#)

Experimental Protocols

Protocol 1: Standard Sample Preparation for a Small Molecule Guanidine Derivative

Objective: To prepare a guanidine derivative sample for routine ^1H and ^{13}C NMR analysis.

Materials:

- Guanidine derivative (5-20 mg for ^1H NMR, 20-100 mg for ^{13}C NMR)
- Deuterated solvent (e.g., DMSO-d_6 , D_2O , CDCl_3 , MeOD-d_4)
- NMR tube (5 mm)

- Pasteur pipette and cotton wool or a syringe filter
- Vortex mixer

Procedure:

- **Weighing the Sample:** Accurately weigh the desired amount of the guanidine derivative into a clean, dry vial.
- **Solvent Selection:** Choose an appropriate deuterated solvent in which the compound is soluble. DMSO- d_6 is often a good choice for guanidinium salts due to its ability to slow down N-H proton exchange, allowing for their observation.
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved. Gentle warming may be necessary for some samples.
- **Filtration:** To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution into the NMR tube.^[14] This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe fitted with a filter.^[14]
- **Final Volume Adjustment:** Ensure the final volume of the solution in the NMR tube is between 0.5 and 0.6 mL, corresponding to a height of about 4 cm in a standard 5 mm tube.^[15]
- **Capping and Labeling:** Cap the NMR tube and label it clearly.

Protocol 2: Acquisition of a 2D ^1H - ^{13}C HSQC Spectrum

Objective: To correlate directly attached protons and carbons, aiding in the assignment of the ^{13}C spectrum.

Methodology:

- **Prepare the Sample:** Prepare the sample as described in Protocol 1. A higher concentration is generally preferred for 2D NMR experiments to ensure a good signal-to-noise ratio.
- **Instrument Setup:**

- Lock and shim the spectrometer on the prepared sample.
- Obtain a standard ^1H NMR spectrum to determine the spectral width.
- HSQC Experiment Setup:
 - Load a standard HSQC pulse sequence (e.g., hsqcedetgppsp on Bruker instruments).
 - Set the spectral width in the ^1H dimension (F2) to cover all proton signals.
 - Set the spectral width in the ^{13}C dimension (F1) to cover the expected range of carbon signals (e.g., 0 to 180 ppm for most guanidine derivatives, but may need to be extended for carbonyl-containing compounds).
 - The number of scans (NS) should be a multiple of 2, 4, or 8, depending on the specific pulse program. A typical starting point is 2 or 4 scans.
 - The number of increments in the indirect dimension (F1) will determine the resolution in the carbon dimension. A value of 256 is often a good starting point.
- Data Acquisition: Start the acquisition. The experiment time will depend on the sample concentration, the number of scans, and the number of increments.
- Data Processing:
 - Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
 - Perform Fourier transformation in both dimensions.
 - Phase correct the spectrum.
 - Calibrate the spectrum using the solvent signal as a reference.
- Analysis: Correlate the cross-peaks, which indicate a direct bond between a proton and a carbon atom.

Protocol 3: Acquisition of a 2D ^1H - ^{13}C HMBC Spectrum

Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of molecular fragments.

Methodology:

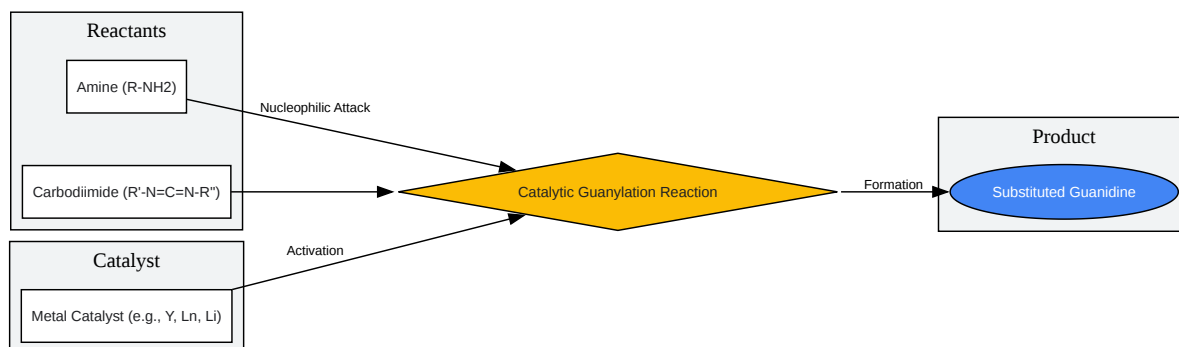
- Prepare the Sample: Prepare a concentrated sample as for the HSQC experiment.
- Instrument Setup: Lock, shim, and acquire a reference ^1H spectrum.
- HMBC Experiment Setup:
 - Load a standard HMBC pulse sequence (e.g., hmbcgp1pndqf on Bruker instruments).
 - Set the spectral widths in both ^1H (F2) and ^{13}C (F1) dimensions. The ^{13}C spectral width should be wide enough to include all carbons, including quaternary and carbonyl carbons (e.g., 0 to 220 ppm).
 - The long-range coupling constant (J-coupling) delay needs to be set. A typical value is optimized for a coupling of 8 Hz, which is a good compromise for detecting correlations over 2 and 3 bonds.
 - Set the number of scans (NS) and the number of increments in F1 (typically 256 or 512).
- Data Acquisition: Start the experiment. HMBC experiments generally require more time than HSQC experiments.
- Data Processing: Process the data similarly to the HSQC data.
- Analysis: Analyze the cross-peaks to establish connectivities between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, which do not appear in an HSQC spectrum.

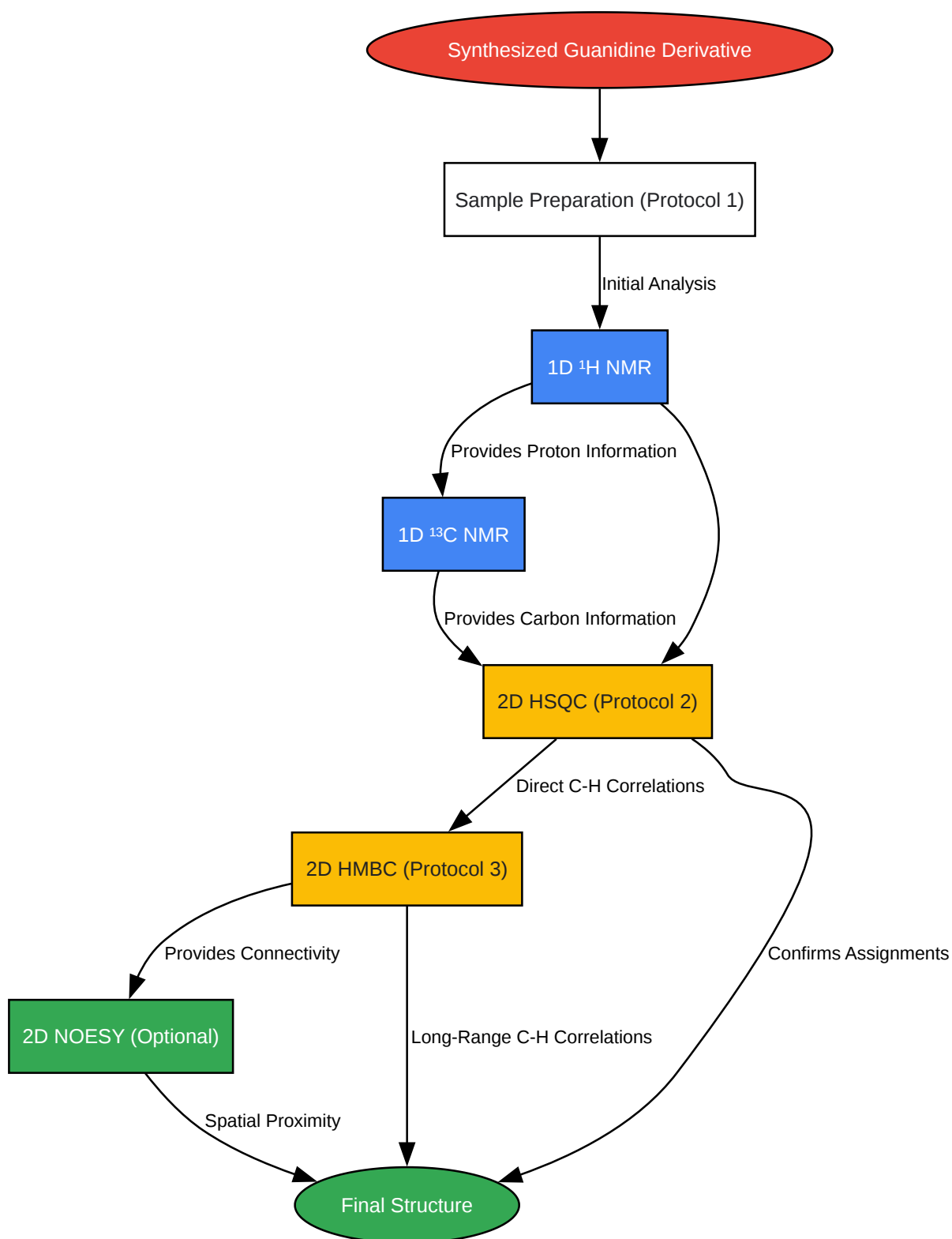
Visualizations

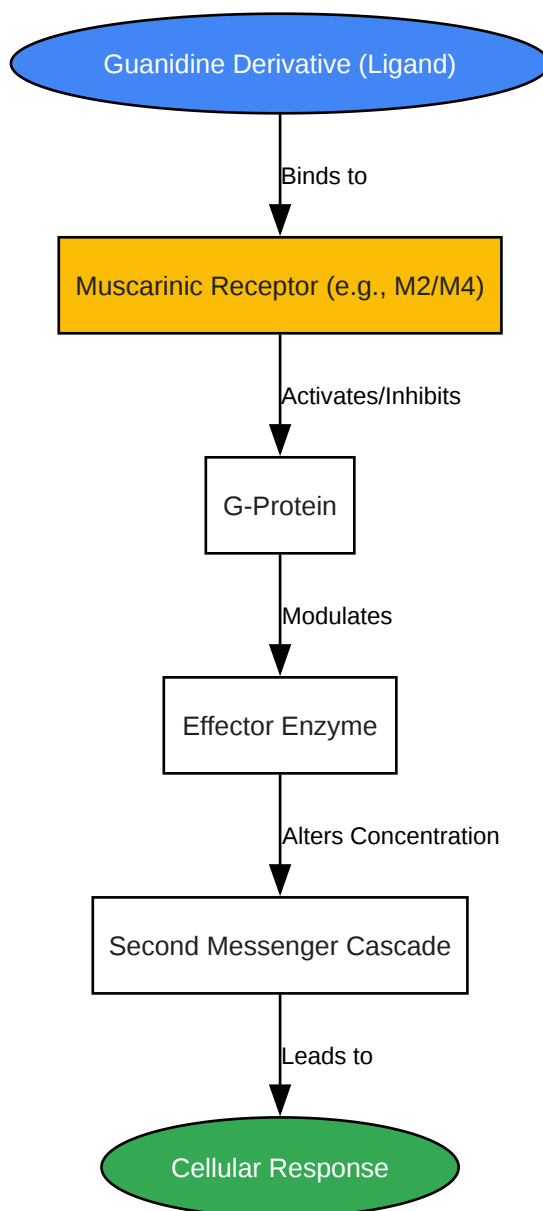
Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives can be achieved through various methods. A common approach involves the guanylation of an amine with a carbodiimide, which can be catalyzed by

various metal complexes.







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